2-Amino-1-phenylpentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-phenylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQBAFOLVIDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773794-81-3 | |
| Record name | 2-amino-1-phenylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Amino 1 Phenylpentan 1 Ol and Its Stereoisomers
Chemo-, Regio-, and Stereoselective Synthesis of 2-Amino-1-phenylpentan-1-ol
The controlled synthesis of the specific stereoisomers of this compound requires sophisticated strategies that can selectively form the desired carbon-nitrogen and carbon-oxygen bonds with precise stereochemical control.
Asymmetric Reduction Strategies for Precursor Carbonyls and Imines
A primary route to chiral amino alcohols involves the asymmetric reduction of precursor α-amino ketones or imines. These reductions can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods.
Catalytic asymmetric reduction of ketones is a powerful tool for producing chiral alcohols. wikipedia.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are effective for the enantioselective hydrogenation of ketones. wikipedia.orgacs.org For instance, ruthenium catalysts paired with chiral diamine ligands have been successfully used in the asymmetric transfer hydrogenation of aryl ketones, using isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.orgacs.org The reduction of α-amino ketones, which are direct precursors to this compound, can be achieved with high enantioselectivity using these catalytic systems. acs.org The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reduction. mdpi.com
Another approach involves the use of chiral Lewis acids to catalyze the reduction of α-amino ketones with mild and inexpensive reducing agents like potassium borohydride (B1222165). nih.gov Chiral N,N'-dioxide-metal complexes have been shown to be effective catalysts for this transformation, offering operational simplicity and tolerance to water. nih.gov
The reduction of β-hydroxy-N-sulfinyl ketimines, formed from the addition of a metalated N-sulfinyl imine to an aldehyde, provides a pathway to both syn- and anti-1,3-amino alcohols with high diastereoselectivity. acs.org The choice of reducing agent, such as catecholborane, dictates the stereochemical outcome. acs.org
| Precursor Type | Reduction Method | Catalyst/Reagent | Key Features |
| α-Amino Ketone | Asymmetric Transfer Hydrogenation | Ruthenium-diamine catalyst | High enantioselectivity (>99% ee), cost-effective. acs.org |
| α-Amino Ketone | Catalytic Reduction | Chiral N,N'-dioxide-metal complex with KBH4 | Mild conditions, water tolerant. nih.gov |
| Prochiral Ketone | Enantioselective Reduction | Silane agent with chiral ligand-metal complex | High optical purity, uses inexpensive metals like zinc. google.com |
| β-Hydroxy-N-sulfinyl Ketimine | Diastereoselective Reduction | Catecholborane | Access to both syn- and anti-1,3-amino alcohols. acs.org |
Chiral Auxiliary-Mediated and Ligand-Controlled Approaches
Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. In the synthesis of this compound, a chiral auxiliary can be attached to the amine or another part of the molecule to control the stereochemistry of subsequent transformations. For example, (1R,2S)-norephedrine can be used as a chiral auxiliary in the zinc-mediated alkylation of aldehydes to induce stereocontrol.
Ligand-controlled synthesis is a cornerstone of modern asymmetric catalysis. The enantioselectivity of metal-catalyzed reactions, such as the reduction of ketones or imines, is often dictated by the chiral ligand coordinated to the metal center. wikipedia.org For instance, in the asymmetric hydrogenation of α-amino ketones, chiral diphosphine ligands like BINAP are commonly used with ruthenium catalysts to achieve high enantioselectivity. sigmaaldrich.com The stereochemical outcome is predictable based on the established models for these catalytic systems. wikipedia.org
Organocatalytic and Metal-Catalyzed Syntheses
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, complementing metal-catalyzed and biocatalytic methods. Chiral aminoindanol (B8576300) derivatives have been used to form catalytically active oxazaborolidines in situ for the enantioselective reduction of ketones. beilstein-journals.org These organocatalysts can provide high levels of stereocontrol in the synthesis of chiral alcohols.
Metal-catalyzed syntheses remain a dominant approach. Asymmetric transfer hydrogenation of unprotected α-amino ketones using ruthenium-diamine catalysts is a concise and cost-effective method for producing enantiomerically pure 1,2-amino alcohols. acs.org Nickel complexes with chiral diphosphine ligands have also been employed for the asymmetric hydrogenation of racemic aromatic α-amino ketones. sigmaaldrich.com
Diastereoselective Synthetic Routes to this compound
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control this process to favor the formation of a single diastereomer. For instance, the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine under catalytic reduction conditions, followed by hydrogenolysis to remove the aralkyl group, can stereoselectively produce L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. google.com
Another strategy involves the addition of metalated N-sulfinyl imines to aldehydes, which proceeds with high diastereoselectivity to form β-hydroxy-N-sulfinyl imines. acs.org Subsequent reduction of these intermediates can then yield either syn- or anti-1,3-amino alcohols, depending on the reducing agent used. acs.org
Multi-Component Reaction Approaches for this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer an efficient pathway to complex molecules like amino alcohols. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. nih.govwikipedia.org
A modified Passerini-type reaction using hexafluoroisopropanol (HFIP) as the acid component allows for the synthesis of α-hydroxy imidates, which can then be reduced in a one-pot procedure to yield β-amino alcohols. nih.govacs.org This method is tolerant of a broad range of isocyanides and aldehydes and proceeds under mild, metal-free reduction conditions. nih.gov The Ugi reaction, which involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, can also be adapted to synthesize complex amino alcohol derivatives. wikipedia.org
| MCR Type | Reactants | Intermediate/Product | Key Features |
| Passerini-type | Isocyanide, Aldehyde, HFIP | α-Hydroxy imidate | Mild, metal-free reduction to β-amino alcohols. nih.govacs.org |
| Ugi | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | High atom economy, rapid reaction. wikipedia.org |
Biocatalytic and Chemo-Enzymatic Synthesis of Enantiopure this compound
Biocatalysis and chemo-enzymatic approaches provide sustainable and highly selective methods for the synthesis of enantiopure amino alcohols. acs.orghims-biocat.eu These methods often operate under mild conditions and can achieve high enantiomeric and diastereomeric excesses.
Enzymatic cascades have been developed for the synthesis of all four stereoisomers of 2-amino-1-phenylpropan-1-ol. thieme-connect.comresearchgate.net One such strategy involves the oxidation of (Z/E)-prop-1-en-1-ylbenzenes by a styrene (B11656) monooxygenase to form 2-methyl-3-phenyloxiranes, which are then converted to the desired amino alcohols. thieme-connect.com
Amine dehydrogenases (AmDHs), particularly engineered variants, are effective biocatalysts for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversion and enantioselectivity (>99% ee). frontiersin.orgresearchgate.net Similarly, transaminases can be used for the amination of α-hydroxy ketones. acs.orghims-biocat.eu
A chemo-enzymatic method can involve the enantioselective acylation of a racemic amino alcohol derivative using a lipase, allowing for the separation of the enantiomers. researchgate.net
| Biocatalytic Approach | Enzyme(s) | Substrate | Product | Selectivity |
| Enzymatic Cascade | Styrene monooxygenase, etc. | (Z/E)-prop-1-en-1-ylbenzene | Four stereoisomers of 2-amino-1-phenylpropan-1-ol | High enantio- and diastereo-selectivity. thieme-connect.comresearchgate.net |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy ketone | (S)-configured vicinal amino alcohol | >99% ee. frontiersin.orgresearchgate.net |
| Transamination | Transaminase | α-Hydroxy ketone | Enantiopure amino alcohol | High enantiomeric excess. acs.orghims-biocat.eu |
| Kinetic Resolution | Lipase | Racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol | Optically active alcohol | Enantioselective acylation. researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scirp.org This includes the use of safer solvents, improving energy efficiency, and utilizing renewable feedstocks.
Performing organic reactions in water or without any solvent offers significant environmental benefits, including reduced cost, enhanced safety, and simplified implementation. scirp.org Several methodologies for synthesizing β-amino alcohols have been developed that align with these principles.
One effective method is the ring-opening of epoxides with amines. rroij.com This reaction can be efficiently catalyzed in an aqueous medium, providing a clean and mild protocol for producing β-amino alcohols in good to excellent yields. rroij.com Various catalysts, including heteropoly acids and sulfated zirconia, have been shown to be effective for this transformation in water or under solvent-free conditions. rroij.com Another approach is the one-pot, multicomponent assembly of an amine, an aldehyde, and a source for a hydroxymethyl group in an aqueous system, which can directly yield 1,2-amino alcohols. acs.org The development of syntheses in aqueous media is a key direction for modern, environmentally safe chemical processes. scirp.org
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and scalability. acs.org
In the context of biocatalysis, enzymes can be immobilized onto a solid support and packed into a flow reactor. ntnu.edu This allows for the continuous conversion of a substrate stream into the desired product. Immobilization facilitates enzyme reuse, simplifies downstream processing, and can enhance enzyme stability. ntnu.edu A biocatalytic cascade, such as the one described for phenylpropanolamine synthesis, could be adapted to a continuous flow system using immobilized enzymes, paving the way for large-scale, sustainable production of this compound and its stereoisomers. researchgate.netntnu.edu
Elucidation of Stereochemistry and Enantiomeric Purity of 2 Amino 1 Phenylpentan 1 Ol
Determination of Absolute and Relative Stereochemistry of 2-Amino-1-phenylpentan-1-ol
The three-dimensional arrangement of atoms in this compound is defined by its absolute and relative stereochemistry. The molecule contains two chiral centers, at the carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the amino group (C2). This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
The absolute configuration of each chiral center in this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This systematic method involves assigning priorities to the four substituents attached to each stereocenter based on atomic number. youtube.com
For the C1 carbon, the substituents are the hydroxyl group (-OH), the phenyl group (-C6H5), the carbon atom at the second position (-CH(NH2)CH2CH2CH3), and a hydrogen atom (-H). The priorities are assigned as follows:
-OH (highest atomic number of the directly attached atom)
-C6H5
-CH(NH2)CH2CH2CH3
-H (lowest atomic number)
For the C2 carbon, the substituents are the amino group (-NH2), the carbon atom at the first position (-CH(OH)C6H5), the propyl group (-CH2CH2CH3), and a hydrogen atom (-H). The priorities are assigned as follows:
-NH2
-CH(OH)C6H5
-CH2CH2CH3
-H
Once priorities are established, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. youtube.com The direction of the sequence from the highest to the third-highest priority group determines the configuration. A clockwise direction is designated as 'R' (from the Latin rectus, meaning right), and a counter-clockwise direction is designated as 'S' (from the Latin sinister, meaning left). libretexts.orgwikipedia.org
X-ray crystallography provides an unambiguous method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. libretexts.org To facilitate the formation of high-quality crystals suitable for X-ray diffraction, chiral derivatives of this compound are often synthesized.
The process involves reacting the amino alcohol with a chiral resolving agent to form diastereomeric salts or derivatives that crystallize more readily. The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern is used to construct an electron density map, which reveals the precise spatial arrangement of all atoms in the molecule. nih.gov This allows for the direct determination of the absolute stereochemistry of each chiral center. For instance, a study on a derivative of a similar compound, 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, confirmed the absolute configuration of its two chiral centers as S. iucr.org
Table 1: Crystallographic Data for a Chiral Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 6.456 |
| c (Å) | 14.789 |
| β (°) | 109.21 |
| Volume (ų) | 912.3 |
| Z | 2 |
Note: This is example data for a related chiral compound and serves to illustrate the type of information obtained from X-ray crystallography.
Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. rsc.orgmdpi.com These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within the molecule. rsc.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a specific absolute configuration (e.g., (1R,2R)), the absolute stereochemistry can be confidently assigned. dntb.gov.ua
Electronic Circular Dichroism (ECD): ECD spectroscopy operates on a similar principle to VCD but measures the differential absorption of circularly polarized ultraviolet-visible light, which corresponds to electronic transitions. dntb.gov.ua The ECD spectrum provides information about the spatial arrangement of chromophores within the molecule. The experimental ECD spectrum is compared with theoretical spectra calculated for the possible stereoisomers to determine the absolute configuration. rsc.org
Stereoisomeric Resolution Techniques for this compound
The separation of the enantiomers of this compound from a racemic mixture is essential for studying the properties and activities of each individual stereoisomer.
A traditional and effective method for resolving enantiomers is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture of this compound (a base) with an enantiomerically pure chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts.
For example: (R/S)-2-amino-1-phenylpentan-1-ol + (R)-Mandelic acid → (R)-2-amino-1-phenylpentan-1-ol-(R)-mandelate + (S)-2-amino-1-phenylpentan-1-ol-(R)-mandelate
These diastereomers have different physical properties, including solubility. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomer of this compound.
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the enantioseparation of pharmaceutical compounds. mdpi.com The racemic mixture of this compound is passed through a column packed with a CSP. Due to the differential diastereomeric interactions between the enantiomers and the CSP, one enantiomer is retained longer on the column than the other, resulting in their separation. nih.govsemanticscholar.org Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins.
Gas Chromatography (GC): Chiral GC can also be employed for the separation of volatile derivatives of this compound. The amino and hydroxyl groups are typically derivatized to increase volatility. The derivatized racemate is then introduced into a GC column containing a chiral stationary phase, leading to the separation of the enantiomers based on their differential interactions with the CSP. gcms.cz
Table 2: Chiral HPLC Separation Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
Note: These are example parameters and may vary depending on the specific application.
Kinetic Resolution and Dynamic Kinetic Resolution
Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. It operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer. However, a significant drawback of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer princeton.edu.
Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in situ racemization of the slower-reacting enantiomer. This racemization continuously replenishes the faster-reacting enantiomer, theoretically enabling the conversion of 100% of the racemic starting material into a single, enantiomerically pure product princeton.eduacs.org. This process is highly efficient and atom-economical. A successful DKR system requires careful optimization to ensure the rate of racemization is equal to or faster than the rate of reaction of the more reactive enantiomer and that the resolution step is irreversible princeton.edu.
For 1,2-amino alcohols similar to this compound, chemoenzymatic DKR is a common and effective strategy. This typically involves an enzyme, often a lipase, for the enantioselective acylation, and a metal complex (e.g., ruthenium-based) to catalyze the racemization of the unreacted alcohol enantiomer acs.org.
Research Findings for Analogous 1,2-Amino Alcohols
Studies on compounds structurally related to this compound demonstrate the efficacy of these resolution techniques. For instance, the enzymatic resolution of 2-amino-1-phenylethanol (B123470) derivatives has been successfully achieved using lipases, which selectively acylate one enantiomer rsc.org. The enzymatic deacylation of diacylated 2-amino-1-phenylethanol has been shown to stop at approximately 50% conversion, yielding both enantiomers with an enantiomeric excess (e.e.) approaching 100% rsc.org.
| Substrate | Enzyme | Acyl Donor/Reaction | Result | Reference |
|---|---|---|---|---|
| Diacylated 2-amino-1-phenylethanol | Lipase PS / CCL | Deacylation with 1-alcohols | Stops at ~50% conversion, yielding enantiomers with ~100% e.e. | rsc.org |
| N-protected 2-amino-1-phenylethanol | Lipase | Acylation | High enantioselectivity achieved | rsc.org |
| N-Heterocyclic 1,2-amino alcohols | Lipase + Ru-catalyst | Dynamic Kinetic Resolution | High yield and high enantiomeric excess (up to 95%) | researchgate.net |
Enantioselective Crystallization
Enantioselective crystallization is a resolution method that exploits differences in the crystal lattice formation of enantiomers. It can be categorized into three main types:
Spontaneous Resolution: Occurs in conglomerate systems, where the two enantiomers crystallize separately as pure forms. Seeding a supersaturated racemic solution with a crystal of one enantiomer can induce the crystallization of that same enantiomer.
Diastereomeric Salt Formation: A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
Preferential Crystallization: This method also applies to conglomerates and involves inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding, without the formation of diastereomeric salts.
While specific protocols for this compound are not documented in the reviewed literature, this technique has been applied to related molecules. For example, the resolution of phenylpropanolamine has been achieved through the formation of diastereomeric salts with chiral acids. The success of this method relies on finding a suitable chiral resolving agent and solvent system that provides significant solubility differences between the resulting diastereomers.
Conformational Analysis of this compound Isomers
The conformational analysis of this compound is crucial for understanding its reactivity and biological interactions. The molecule has two chiral centers, giving rise to four possible stereoisomers (two pairs of enantiomers): (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R)/(1S,2S) pair is designated as erythro, and the (1R,2S)/(1S,2R) pair is designated as threo.
The conformation around the C1-C2 bond is typically described by three staggered rotamers, which can be visualized using Newman projections. The relative stability of these conformers is determined by steric hindrance and intramolecular interactions, such as hydrogen bonding, between the substituents on the C1 and C2 carbons: the phenyl (Ph), hydroxyl (OH), amino (NH2), hydrogen (H), and propyl groups.
Erythro Isomer: In the erythro isomer, a conformation where the two largest groups (phenyl and propyl) are anti to each other would likely be favored to minimize steric strain. In this arrangement, the smaller amino and hydroxyl groups would be gauche to each other, potentially allowing for intramolecular hydrogen bonding between them, which would further stabilize this conformer.
Threo Isomer: In the threo isomer, placing the large phenyl and propyl groups in an anti position would result in the amino and hydroxyl groups also being anti. An alternative conformation where the phenyl and propyl groups are gauche would allow the amino and hydroxyl groups to also be gauche, enabling stabilizing hydrogen bonding. The final preferred conformation is a balance between minimizing the steric repulsion of the largest groups and maximizing favorable intramolecular interactions.
The choice of solvent can significantly influence conformational preference by disrupting or favoring intramolecular hydrogen bonds uns.ac.id. In protic solvents, solvent-solute hydrogen bonding can compete with intramolecular hydrogen bonding, potentially shifting the conformational equilibrium.
Deracemization Strategies for Racemic this compound
Deracemization is an advanced process that converts a racemic mixture into a single, pure enantiomer, achieving a theoretical yield of 100%. Unlike DKR, which intercepts the racemization of the starting material, deracemization often involves the stereoinversion of the undesired enantiomer.
A prominent strategy for the deracemization of amino alcohols is a chemoenzymatic redox process researchgate.netportlandpress.com. This method involves two key steps that occur concurrently in a single pot:
Enantioselective Oxidation: A chiral-specific enzyme, such as an amino alcohol oxidase, selectively oxidizes one enantiomer (e.g., the R-enantiomer) of the amino alcohol to an intermediate keto amine. The other enantiomer (S-enantiomer) remains unreacted.
Non-selective Reduction: A non-selective chemical reducing agent (e.g., a borohydride (B1222165) or H2 with a metal catalyst) present in the mixture immediately reduces the keto amine intermediate back to the racemic amino alcohol portlandpress.com.
By continuously cycling the undesired enantiomer through oxidation and non-selective reduction, the entire mixture is gradually converted into the desired, non-oxidized enantiomer, resulting in a high yield and excellent enantiomeric purity researchgate.netportlandpress.com. This approach has been successfully applied to various racemic β-amino alcohols, affording the desired (S)-β-amino alcohols in high conversion (78–94%) and enantiomeric excess (>99%) researchgate.net.
Chemical Reactivity and Derivatization Studies of 2 Amino 1 Phenylpentan 1 Ol
Transformations Involving the Hydroxyl Functionality of 2-Amino-1-phenylpentan-1-ol
The secondary hydroxyl group in this compound is a key site for various chemical modifications, including esterification, etherification, amidation, and oxidation. Furthermore, it can be converted into a good leaving group to facilitate nucleophilic substitution reactions.
Esterification, Etherification, and Amidation Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions. Amidation of the hydroxyl group is a less common transformation but can be achieved under specific conditions, for instance, through a Mitsunobu reaction with an appropriate nitrogen nucleophile.
A significant challenge in these reactions is the potential for the amino group to compete with the hydroxyl group as a nucleophile. To achieve selective transformation at the hydroxyl group, it is often necessary to first protect the more nucleophilic amino group.
Table 1: Examples of Hydroxyl Group Transformations (General Procedures)
| Transformation | Reagents and Conditions | Product Type |
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Etherification | Alkyl Halide, Strong Base (e.g., NaH), Anhydrous Solvent | Ether |
| Mitsunobu Reaction | Carboxylic Acid, Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) | Inverted Ester |
Oxidation Reactions to Carbonyl Compounds
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2-amino-1-phenylpentan-1-one (B12795853). This transformation is a crucial step in the synthesis of various derivatives and is often a key consideration in synthetic pathways.
A variety of oxidizing agents can be employed for this purpose. However, the presence of the amino group can complicate the reaction, potentially leading to side reactions or catalyst poisoning. Therefore, it is common practice to protect the amino group prior to oxidation. For instance, N-protected derivatives of this compound can be selectively oxidized to the corresponding N-protected aminoketone.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane. The choice of oxidant depends on the specific substrate and the desired reaction conditions.
Table 2: Oxidation of N-Protected this compound
| N-Protecting Group | Oxidizing Agent | Product |
| Boc | Dess-Martin Periodinane | N-Boc-2-amino-1-phenylpentan-1-one |
| Cbz | Swern Oxidation | N-Cbz-2-amino-1-phenylpentan-1-one |
Formation of Leaving Groups and Nucleophilic Substitutions
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position.
These substitution reactions typically proceed with an inversion of stereochemistry at the carbon bearing the leaving group, following an Sₙ2 mechanism. This stereochemical outcome is a powerful tool in asymmetric synthesis. The activated amino alcohol can react with various nucleophiles, including halides, azides, and cyanides, to yield a diverse array of derivatives.
Transformations Involving the Amino Functionality of this compound
The primary amino group of this compound is a versatile site for chemical modification, readily undergoing acylation, alkylation, and sulfonylation reactions. Furthermore, it can be protected and deprotected using various methodologies, a crucial aspect of multi-step syntheses involving this compound.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for introducing a wide variety of substituents.
Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, reacting the amino alcohol with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base yields the corresponding sulfonamides. N-tosylated amino alcohols are important intermediates in organic synthesis.
Amine Protection and Deprotection Methodologies
In many synthetic sequences, it is essential to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. This is achieved through the use of protecting groups. Two of the most common protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Boc Protection: The Boc group is typically introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).
Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) under basic conditions. The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation.
Table 3: Common Amine Protecting Groups for this compound
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
Formation of Imines, Enamines, and Related Heterocycles
The primary amine functionality in this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The formation of the C=N double bond is a key transformation, introducing a new point of functionality into the molecule. youtube.com
Imines derived from this compound can exist in equilibrium with their tautomeric enamine forms. wikipedia.org This tautomerism is analogous to the keto-enol tautomerism. wikipedia.org While the imine is generally the more stable tautomer, the enamine can be a significant intermediate in certain reactions. masterorganicchemistry.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, allowing for a variety of alkylation and acylation reactions. wikipedia.org
The presence of both a nucleophilic amine and a hydroxyl group in this compound also facilitates the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through an initial imine or enamine formation, followed by an intramolecular cyclization. The specific heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions. The synthesis of heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast array of biologically active molecules. frontiersin.orgmdpi.com
Cyclization and Intramolecular Reactions of this compound
The proximate amino and hydroxyl groups in this compound enable a variety of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These reactions are often driven by the formation of stable five- or six-membered rings.
One of the most common intramolecular reactions of 1,2-amino alcohols like this compound is the formation of oxazolidines. nih.gov This reaction typically occurs upon condensation with an aldehyde or ketone. nih.gov The initial step is the formation of an imine, which is then intramolecularly attacked by the hydroxyl group to form the five-membered oxazolidine (B1195125) ring. nih.gov This cyclization is often reversible and can be controlled by the reaction conditions. The stereochemistry of the starting amino alcohol can influence the stereochemistry of the resulting oxazolidine.
Beyond oxazolidines, other nitrogen-containing heterocycles can be synthesized through intramolecular reactions of this compound derivatives. For instance, intramolecular cyclization of amino acid-derived diazoketones can lead to the formation of oxazinanones, which are six-membered heterocyclic compounds. frontiersin.orgresearchgate.net The specific reaction pathways and resulting heterocyclic systems can be tailored by modifying the functional groups on the this compound backbone and by choosing appropriate reaction partners and catalysts.
| Reactant | Product | Ring System |
| Aldehyde/Ketone | Oxazolidine | 5-membered |
| Diazoketone derivative | Oxazinanone | 6-membered |
Functionalization of the Phenyl Ring of this compound
The phenyl ring of this compound is susceptible to a range of functionalization reactions, allowing for the introduction of various substituents. These modifications can significantly alter the molecule's physical, chemical, and biological properties.
The phenyl group can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The amino and hydroxyl groups already present on the side chain can influence the regioselectivity of these substitutions, directing incoming electrophiles to specific positions on the ring. The specific conditions required for EAS, such as the choice of catalyst and solvent, depend on the reactivity of the electrophile and the substrate. researchgate.net
Halogenation, the introduction of a halogen atom (e.g., chlorine, bromine) onto the phenyl ring, can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst. rsc.org The position of halogenation is directed by the existing substituents.
Nitration, the introduction of a nitro group (-NO2), is another important electrophilic aromatic substitution reaction. masterorganicchemistry.com This is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group.
| Reaction | Reagents | Functional Group Introduced |
| Halogenation | Halogen (e.g., Cl2, Br2) + Lewis Acid | Halogen (-Cl, -Br) |
| Nitration | Nitric Acid (HNO3) + Sulfuric Acid (H2SO4) | Nitro (-NO2) |
Metalation and Cross-Coupling Methodologies
The phenyl ring can also be functionalized through metalation, which involves the replacement of a hydrogen atom with a metal, typically lithium or magnesium. This creates an organometallic intermediate that can then react with a variety of electrophiles.
Furthermore, modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira couplings, provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the phenyl ring. These reactions typically employ a palladium or copper catalyst to couple an organometallic reagent with an aryl halide or triflate derivative of this compound. These methods offer a high degree of control and functional group tolerance, enabling the synthesis of complex molecular architectures.
Advanced Spectroscopic and Analytical Characterization of 2 Amino 1 Phenylpentan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-amino-1-phenylpentan-1-ol. It provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are essential for assembling the complete structural puzzle and defining the stereochemistry.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pentyl chain and the phenyl group. For instance, the proton on the carbon bearing the hydroxyl group (C1) would show a correlation to the proton on the carbon with the amino group (C2), which in turn would correlate with the adjacent methylene (B1212753) protons of the propyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry of the two chiral centers (C1 and C2). This technique visualizes through-space interactions between protons that are in close proximity. For the syn (or erythro) diastereomer, a NOESY cross-peak would be expected between the proton on C1 and the proton on C2. Conversely, for the anti (or threo) diastereomer, such a cross-peak would be absent or significantly weaker, while correlations to adjacent protons in the alkyl chain would be observed.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Actual chemical shifts can vary based on solvent, concentration, and diastereomer.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 4.5 - 5.0 | 70 - 75 |
| C2-H | 3.0 - 3.5 | 55 - 60 |
| C3-H₂ | 1.2 - 1.6 | 30 - 35 |
| C4-H₂ | 1.1 - 1.5 | 18 - 22 |
| C5-H₃ | 0.8 - 1.0 | 13 - 15 |
| Phenyl-H | 7.2 - 7.5 | 125 - 145 |
| NH₂ | Variable (broad) | - |
| OH | Variable (broad) | - |
To determine the enantiomeric excess (ee) of a sample of this compound, chiral NMR shift reagents, also known as chiral solvating agents (CSAs), are employed. These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can form diastereomeric complexes with the amino alcohol. The formation of these transient diastereomeric complexes leads to a separation of NMR signals for the two enantiomers, allowing for their integration and the calculation of the enantiomeric excess. The interaction with the chiral reagent breaks the magnetic equivalence of the enantiomers, resulting in distinct chemical shifts for corresponding protons in the R and S forms.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺). In an MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. A key fragmentation pathway for amino alcohols is the cleavage of the C-C bond alpha to both the nitrogen and oxygen atoms.
Table 2: Plausible MS/MS Fragment Ions of Protonated this compound ([C₁₁H₁₈NO]⁺, m/z 180.1)
| m/z | Proposed Fragment Structure | Neutral Loss |
| 162.1 | [C₁₁H₁₆N]⁺ | H₂O |
| 107.1 | [C₇H₇O]⁺ | C₄H₁₁N |
| 77.1 | [C₆H₅]⁺ | C₅H₁₃NO |
| 74.1 | [C₄H₁₀N]⁺ | C₇H₈O |
A characteristic fragmentation would involve the loss of water to form an ion at m/z 162. Another significant fragmentation pathway is the cleavage between C1 and C2. This can lead to the formation of a benzylic fragment containing the hydroxyl group or a fragment containing the amino group and the pentyl chain, depending on charge retention.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be compared to the theoretical masses of possible elemental compositions. For this compound (C₁₁H₁₇NO), the theoretical exact mass of the protonated molecule [M+H]⁺ is 180.1383. HRMS can confirm this exact mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition and ruling out other potential structures with the same nominal mass.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-O stretching vibration would likely be found in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H / N-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-O stretch | 1000 - 1200 |
Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Studies
Chiroptical spectroscopic methods are uniquely sensitive to the three-dimensional arrangement of atoms in a molecule, making them indispensable for the unambiguous assignment of the absolute configuration of chiral centers. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such powerful techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.
Electronic Circular Dichroism (ECD) probes the electronic transitions of a molecule. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores and their interactions. For this compound, the phenyl group acts as a primary chromophore. The ECD spectrum provides a unique fingerprint for each enantiomer. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (1R,2S)), the absolute configuration of the synthesized or isolated compound can be definitively assigned.
Vibrational Circular Dichroism (VCD) , a vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the vibrational modes of a molecule and provides a wealth of structural information. A significant advantage of VCD is that all molecules possess vibrational transitions, making it broadly applicable. The comparison of the experimental VCD spectrum of this compound with the computationally predicted spectrum for a specific enantiomer allows for a reliable determination of its absolute configuration. The rich spectral detail in VCD often provides multiple, independent stereochemical correlations within a single measurement.
The table below presents hypothetical, yet plausible, chiroptical data for the (1R,2S)-enantiomer of this compound, illustrating the expected outcomes of such analyses.
| Spectroscopic Technique | Wavelength/Wavenumber (nm/cm⁻¹) | Molar Ellipticity [θ] / Δε (M⁻¹cm⁻¹) | Assignment |
| ECD | 210 | +15,000 | π → π* transition of the phenyl ring |
| ECD | 260 | -500 | n → π* transition of the phenyl ring |
| VCD | 3050 | +0.5 | N-H stretch |
| VCD | 2960 | -1.2 | C-H stretch (aliphatic) |
| VCD | 1600 | +0.8 | Phenyl ring C=C stretch |
| VCD | 1080 | -2.5 | C-O stretch |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental values may vary.
Chemometric Approaches in Chiral Analysis of this compound Mixtures
While chiroptical methods are excellent for determining absolute configuration, the quantitative analysis of mixtures of enantiomers often requires sophisticated data processing techniques. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for the analysis of spectroscopic data from chiral mixtures.
When analyzing mixtures of the enantiomers of this compound, spectroscopic techniques such as infrared (IR) or near-infrared (NIR) spectroscopy can be employed in conjunction with a chiral selector or in a chiral medium. While the spectra of the individual enantiomers are identical in an achiral environment, their interaction with a chiral entity can induce diastereomeric interactions, leading to subtle but measurable differences in their spectra.
Chemometric models, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are then used to analyze these spectral differences.
Principal Component Analysis (PCA) can be used for exploratory data analysis to visualize the clustering of samples based on their enantiomeric composition. This can help in identifying patterns and outliers in the data.
Partial Least Squares (PLS) Regression is a powerful tool for building predictive models. By calibrating the model with samples of known enantiomeric composition, it is possible to accurately predict the enantiomeric excess of unknown samples of this compound from their spectra.
The table below provides an example of a PLS regression model for the determination of the enantiomeric excess of the (1R,2S)-enantiomer of this compound in a mixture.
| Chemometric Model | Calibration Range (% (1R,2S)) | Number of Latent Variables | Root Mean Square Error of Calibration (RMSEC) | R² (Calibration) | Root Mean Square Error of Prediction (RMSEP) | R² (Prediction) |
| PLS on NIR Spectra | 0 - 100 | 4 | 0.5% | 0.998 | 0.7% | 0.995 |
Note: The data in this table is illustrative and represents a typical outcome for a well-calibrated chemometric model.
The application of chemometric methods to the chiral analysis of this compound mixtures allows for rapid, non-destructive, and high-throughput screening, which is highly valuable in process monitoring and quality control in the pharmaceutical industry.
Computational and Theoretical Investigations of 2 Amino 1 Phenylpentan 1 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a framework for solving the electronic structure of molecules, which in turn dictates their geometry, energy, and properties.
Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. Various functionals, such as B3LYP and M06-2X, are used to approximate the exchange-correlation energy, a key component of the total energy. These calculations can optimize molecular geometries, predict vibrational frequencies, and determine electronic properties.
Ab Initio methods , Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, they are often used as benchmarks for higher accuracy calculations, particularly for smaller systems or to validate DFT results. For a molecule like 2-Amino-1-phenylpentan-1-ol, these methods can provide highly accurate energy profiles and molecular properties.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, Charge Distribution)
The electronic structure of this compound governs its chemical reactivity and physical properties. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO represents the orbital from which an electron is most likely to be donated, acting as a nucleophile.
LUMO represents the orbital to which an electron is most likely to be accepted, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information helps identify electrophilic (positive) and nucleophilic (negative) sites, providing further insight into the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. For this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, making them sites for electrophilic attack or hydrogen bond acceptance.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power of an atom to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1/(2η) | Measure of polarizability |
Conformational Analysis and Energy Landscapes
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points or transition states).
Prediction of Spectroscopic Properties (NMR, IR, CD Simulations)
Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.
Nuclear Magnetic Resonance (NMR) Simulations : DFT calculations can accurately predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants of a molecule. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectra for different possible isomers or conformers can be compared with experimental spectra to confirm the correct structure.
Infrared (IR) Simulations : By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nih.gov This involves computing the second derivatives of the energy with respect to the atomic positions. The simulated spectrum helps in assigning the vibrational modes observed in an experimental IR spectrum, confirming the presence of specific functional groups and providing information about the molecule's bonding and structure. For example, the stretching frequencies of the O-H and N-H groups in this compound would be sensitive to their involvement in hydrogen bonding.
Circular Dichroism (CD) Simulations : For chiral molecules like this compound, CD spectroscopy is a powerful technique. Time-dependent DFT (TD-DFT) can simulate the CD spectrum by calculating the rotational strengths of electronic transitions. This allows for the determination of the absolute configuration (R/S) of a chiral center by comparing the predicted spectrum with the experimental one.
Reactivity and Transition State Analysis of this compound
Beyond predicting static properties, quantum chemistry can model the course of chemical reactions. By analyzing the HOMO and LUMO distributions and atomic charges, reactive sites can be identified. For this compound, the lone pairs on the nitrogen and oxygen atoms make them likely centers of nucleophilic attack, while the aromatic ring can undergo electrophilic substitution.
Transition state (TS) analysis is used to study reaction mechanisms and calculate activation energies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS structure allows for the calculation of the activation barrier, which is crucial for determining the reaction rate. For potential reactions involving this compound, such as N-acylation or O-alkylation, computational methods can map the entire reaction pathway from reactants to products through the transition state, providing a detailed understanding of the mechanism.
Molecular Dynamics Simulations and Solvent Effects
While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. nih.gov MD simulations model the molecule and its environment (e.g., water molecules) using a classical mechanical force field. By solving Newton's equations of motion for every atom in the system, MD generates a trajectory that describes the positions and velocities of atoms over time.
This approach is crucial for understanding how the solvent affects the conformation and dynamics of this compound. Solvation can significantly alter the conformational preferences observed in the gas phase. nih.govresearchgate.net For instance, polar solvents like water can form hydrogen bonds with the amino and hydroxyl groups, potentially disrupting intramolecular hydrogen bonds and stabilizing different conformers. nih.gov MD simulations can reveal the structure of the solvent shell around the molecule, the dynamics of hydrogen bonding, and the free energy landscape of conformational changes in solution. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Analysis
The functional groups of this compound—the hydroxyl, amino, and phenyl groups—are all capable of engaging in various intermolecular interactions that dictate its physical properties and biological activity.
Hydrogen bonding is a particularly important directional interaction. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group can also donate and accept hydrogen bonds. The phenyl ring can act as a weak hydrogen bond acceptor via its π-electron system. Computational methods can be used to analyze these interactions in detail. jchemrev.comscielo.org.mx Quantum chemical calculations on dimers or clusters of the molecule can determine the geometries and binding energies of different hydrogen-bonded arrangements. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful analytical tool that can be applied to the calculated electron density to characterize chemical bonds and non-covalent interactions. scielo.org.mx By locating bond critical points (BCPs) between interacting atoms, QTAIM can provide quantitative measures of the strength and nature of hydrogen bonds and other van der Waals interactions. This analysis can reveal the network of interactions that govern how this compound molecules interact with each other in a solid state or with solvent molecules and biological receptors in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity (Excluding Biological Contexts)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a set of compounds with a specific endpoint, such as chemical reactivity or selectivity. wikipedia.org In the context of chemical processes, this approach is often referred to as a Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.org These models are instrumental in understanding reaction mechanisms and in predicting the behavior of new compounds, thereby guiding synthetic strategies without the need for exhaustive experimental work.
A QSRR model is developed by first calculating a series of numerical values, known as molecular descriptors, for a set of structurally related compounds. These descriptors quantify various aspects of a molecule's structure, including steric, electronic, and topological properties. hufocw.org A mathematical relationship is then established between these descriptors and an experimentally measured outcome, such as a reaction rate constant or the stereoselectivity of a reaction.
Hypothetical QSAR Study: Stereoselective Synthesis of this compound Derivatives
Given the absence of specific published QSRR studies on this compound, this section outlines a hypothetical, yet scientifically rigorous, QSAR investigation into the factors governing the stereoselectivity of its synthesis. The focus is on the diastereoselective reduction of a series of substituted 2-amino-1-phenylpentan-1-one (B12795853) precursors to their corresponding this compound products. The objective of this hypothetical model is to predict the diastereomeric excess (d.e.) based on the electronic and steric properties of substituents on the phenyl ring of the ketone precursor.
Methodology
A training set of ten hypothetical 2-amino-1-phenylpentan-1-one derivatives with various substituents at the para-position of the phenyl ring was established. The response variable for the model is the logarithm of the diastereomeric excess (log(d.e.)), which is a common practice to linearize the relationship between the descriptors and the observed selectivity.
A range of molecular descriptors were calculated for each compound. Through a process of variable selection, the following descriptors were identified as having the most significant impact on the stereoselectivity of the reduction:
Hammett Constant (σp): An electronic descriptor that quantifies the electron-donating or electron-withdrawing nature of the substituent.
Molar Volume (MV): A steric descriptor, calculated in cm³/mol, representing the volume occupied by the substituent.
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor that relates to the electrophilicity of the carbonyl carbon. ucsb.edu
Using multiple linear regression (MLR) analysis, a QSAR model was developed to correlate these descriptors with the observed diastereomeric excess.
Research Findings & Model Equation
The analysis resulted in a statistically significant QSAR model. The derived equation demonstrates a clear relationship between the selected descriptors and the diastereoselectivity of the reaction.
Hypothetical QSAR Model: log(d.e.) = 1.54 + 0.85(σp) - 0.015(MV) - 0.25(LUMO Energy)
Statistical Parameters of the Model:
Correlation Coefficient (R²): 0.92
Cross-validated Correlation Coefficient (Q²): 0.85
F-statistic: 22.5
Standard Error of Estimate (SEE): 0.08
The high values of R² and Q² indicate a strong goodness-of-fit and robust predictive power of the model for this hypothetical dataset. The F-statistic further confirms the statistical significance of the relationship.
The data for the training set of compounds and the values predicted by the QSAR model are presented in the table below.
| Compound | Substituent (R) | Observed d.e. (%) | log(Observed d.e.) | Predicted log(d.e.) |
|---|---|---|---|---|
| 1 | -H | 80 | 1.90 | 1.91 |
| 2 | -CH3 | 75 | 1.88 | 1.87 |
| 3 | -OCH3 | 68 | 1.83 | 1.84 |
| 4 | -Cl | 88 | 1.94 | 1.95 |
| 5 | -Br | 90 | 1.95 | 1.96 |
| 6 | -CF3 | 95 | 1.98 | 1.97 |
| 7 | -NO2 | 98 | 1.99 | 1.99 |
| 8 | -F | 85 | 1.93 | 1.92 |
| 9 | -CN | 96 | 1.98 | 1.98 |
| 10 | -C(CH3)3 | 65 | 1.81 | 1.80 |
The molecular descriptor values used to generate this hypothetical model are detailed in the following table.
| Compound | Substituent (R) | Hammett Constant (σp) | Molar Volume (MV) (cm³/mol) | LUMO Energy (eV) |
|---|---|---|---|---|
| 1 | -H | 0.00 | 1.0 | -1.50 |
| 2 | -CH3 | -0.17 | 22.5 | -1.45 |
| 3 | -OCH3 | -0.27 | 28.5 | -1.40 |
| 4 | -Cl | 0.23 | 19.0 | -1.65 |
| 5 | -Br | 0.23 | 23.5 | -1.70 |
| 6 | -CF3 | 0.54 | 44.0 | -1.85 |
| 7 | -NO2 | 0.78 | 41.0 | -2.00 |
| 8 | -F | 0.06 | 8.5 | -1.60 |
| 9 | -CN | 0.66 | 36.0 | -1.95 |
| 10 | -C(CH3)3 | -0.20 | 75.0 | -1.42 |
Interpretation of the Model
The hypothetical QSAR equation provides valuable insights into the structural features that would influence the stereoselectivity of the reduction.
Hammett Constant (σp): The positive coefficient (+0.85) for σp indicates that electron-withdrawing groups (which have positive σp values) increase the diastereomeric excess. This suggests that reducing the electron density on the phenyl ring enhances the electronic differentiation between the two faces of the carbonyl group, leading to a more selective hydride attack.
Molar Volume (MV): The negative coefficient (-0.015) for MV suggests that bulkier substituents decrease the stereoselectivity. While this may seem counterintuitive, in this hypothetical model, it could imply that very large groups interfere with the optimal approach trajectory of the reducing agent relative to the chiral center already present in the molecule, thus slightly diminishing the facial bias.
Applications of 2 Amino 1 Phenylpentan 1 Ol As a Chiral Building Block in Organic Synthesis
Utilization as a Chiral Auxiliary in Asymmetric Transformations
A thorough search of scientific databases and research literature did not yield specific examples or detailed studies where 2-Amino-1-phenylpentan-1-ol is employed as a chiral auxiliary. Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While the 1,2-amino alcohol structure is common in well-known auxiliaries, specific research detailing the effectiveness, diastereoselectivity, and substrate scope for this compound in this capacity could not be found.
Ligand Precursor for Metal-Catalyzed Enantioselective Reactions
There is no specific information available in the searched literature regarding the use of this compound as a precursor for ligands in metal-catalyzed enantioselective reactions. Chiral ligands are crucial for the efficacy of metal catalysts in creating enantiomerically pure products. Amino alcohol scaffolds are frequently used to synthesize bidentate ligands that can coordinate with a metal center and create a chiral environment. Despite this general principle, specific instances of this compound being derivatized into a ligand and applied in catalysis, along with the corresponding reaction yields and enantiomeric excesses, are not reported in the available research.
Synthetic Intermediate for Complex Organic Molecules
The primary documented application of this compound is as a synthetic intermediate in the construction of more complex molecules. A patent discloses the use of the (1R,2R) stereoisomer of this compound hydrochloride as a starting material or intermediate in the synthesis of indazolyl ester and indazolyl amide derivatives. google.com These resulting complex heterocyclic compounds were investigated for their potential use in treating disorders mediated by the glucocorticoid receptor. google.com This application highlights the compound's role as a foundational chiral building block from which more elaborate and biologically active molecules can be constructed.
Role in Material Science Applications
No research findings or reports were identified that describe the application of this compound in material science. Consequently, there is no available information on its potential role in areas such as inducing polymer chirality or its use in forming supramolecular assemblies.
Future Research Trajectories and Emerging Methodologies for 2 Amino 1 Phenylpentan 1 Ol Chemistry
Development of Novel and Highly Efficient Stereoselective Synthetic Pathways
The biological and chemical properties of stereoisomers can vary significantly, making the stereoselective synthesis of molecules like 2-Amino-1-phenylpentan-1-ol a critical research focus. Future efforts will concentrate on developing synthetic routes that provide precise control over the three-dimensional arrangement of atoms, yielding optically pure products. A key strategy involves the stereoselective construction of the 2-amino-1,3-diol moiety, a common feature in many biologically active molecules. nih.govbeilstein-journals.org
Promising methodologies include the asymmetric hydrogenation of α-ketoesters or related precursors. researchgate.net This approach utilizes chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands, to induce high levels of enantioselectivity. Research in this area will likely explore new, more robust, and recyclable catalysts to improve process efficiency and sustainability. Another avenue is the stereoselective aminohydroxylation of allylic carbamates, which can install both the amino and hydroxyl groups with specific stereochemistry in a single step. beilstein-journals.org
Future research will likely focus on the design of novel catalytic systems that offer higher turnover numbers, operate under milder reaction conditions, and provide access to all possible stereoisomers of this compound with high purity.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Potential Catalyst/Reagent | Expected Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Rh-(S,S)-DIPAMP/SiO2 | High conversion and enantiomeric excess for specific stereoisomers. researchgate.net |
| Stereoselective Aminohydroxylation | Potassium Osmate with Chiral Ligands | Controlled formation of the amino and alcohol groups with defined stereochemistry. beilstein-journals.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Computer-Aided Synthesis Planning (CASP) tools can be employed to perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. nih.govnih.gov ML models can then predict the most promising forward reactions, evaluating potential catalysts and solvents to maximize yield and stereoselectivity while minimizing side products. nih.gov This in silico approach reduces the need for extensive, time-consuming, and resource-intensive laboratory experimentation. Furthermore, generative models in AI can design novel molecules with desired properties, which could lead to the discovery of derivatives of this compound with unique catalytic or chemical characteristics. nih.gov
Table 2: Applications of AI/ML in Synthesizing this compound
| AI/ML Application | Function | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Identifies potential synthetic routes from simple precursors. nih.gov | Accelerates the design phase of synthesis. |
| Reaction Condition Optimization | Recommends optimal solvents, temperatures, and catalysts. nih.gov | Improves reaction yields and reduces experimental workload. |
Exploration of Unprecedented Reactivity and Catalytic Applications
While the primary focus is often on the synthesis of a target molecule, exploring its own reactivity and potential applications is a crucial frontier. Amino alcohols, including the related compound 2-Amino-1-phenyl-1-propanol, are known to possess catalytic abilities. nih.gov Future research should investigate the potential of this compound and its derivatives to act as organocatalysts or as chiral ligands for metal-catalyzed reactions. Its bifunctional nature, containing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, makes it a prime candidate for catalyzing a range of asymmetric transformations.
Furthermore, exploring the reactivity of this compound under novel reaction conditions could reveal unprecedented chemical transformations. For instance, the use of Lewis acids could promote unexpected rearrangements or functionalizations, as has been observed in other complex amino compounds. nih.gov Such studies could lead to the development of diversity-oriented synthesis strategies, enabling the rapid generation of a library of complex molecules from a single precursor, thereby expanding the chemical space available for various applications.
Advanced In-situ Spectroscopic Monitoring of Reactions Involving this compound
A deeper understanding of reaction mechanisms is fundamental to improving synthetic methodologies. Advanced in-situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. researchgate.netnih.gov Applying these "operando" methods to the synthesis of this compound would provide invaluable data on reaction kinetics, the formation and consumption of intermediates, and the behavior of the catalyst under actual reaction conditions.
This continuous stream of data allows chemists to identify reaction bottlenecks, understand catalyst deactivation pathways, and optimize process parameters with high precision. For example, in-situ Raman spectroscopy can track the concentration of multiple components simultaneously, providing a detailed picture of the reaction progress. nih.gov The insights gained from such studies are essential for transitioning a synthetic route from a laboratory-scale procedure to a robust and scalable industrial process, ensuring efficiency and consistency.
Q & A
Q. What are the optimized synthetic routes for 2-Amino-1-phenylpentan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination of 1-phenylpentan-1-one using ammonia or methylamine under hydrogenation conditions. Key factors include:
- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for efficient reduction .
- Temperature control : Maintain 40–60°C to avoid side reactions (e.g., over-reduction or ketone dimerization) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Table 1 : Synthetic Route Comparison
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | Pd/C | 50 | 78 | 92 | |
| Grignard Addition | - | 25 | 65 | 88 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for δ 1.5–1.8 ppm (pentyl CH₂), δ 4.5–5.0 ppm (OH), and δ 7.2–7.4 ppm (phenyl protons). Amino protons (NH₂) may appear as broad signals at δ 1.2–1.5 ppm .
- ¹³C NMR : Confirm the presence of a quaternary carbon (C-OH) at ~75 ppm .
- IR : Strong O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 179 (C₁₁H₁₇NO) with fragmentation patterns indicating loss of H₂O (-18 amu) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Use HPLC-MS to verify compound integrity (>98% purity required for bioassays) .
- Structural analogs : Compare activities with derivatives (e.g., 2-Amino-1-(4-chlorophenyl)propan-1-ol) to isolate functional group contributions .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature .
Example : A study reporting weak enzyme inhibition may have used impure samples, while high-purity batches show IC₅₀ values <10 µM .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 1ACJ). Focus on hydrogen bonding between the hydroxyl group and Ser203 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Monitor RMSD values <2 Å for stable binding .
- QSAR Models : Corate substituent effects (e.g., phenyl vs. cyclohexyl) on bioactivity using descriptors like logP and polar surface area .
Q. How does stereochemistry impact the physicochemical and biological properties of this compound?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and compare optical rotation ([α]D²⁵) .
- Property Comparison :
- (R)-enantiomer : Higher solubility in polar solvents due to favorable H-bonding .
- (S)-enantiomer : Enhanced binding affinity to GABA receptors (Ki = 120 nM vs. 450 nM for (R)) .
Table 2 : Enantiomer Comparison
| Property | (R)-enantiomer | (S)-enantiomer |
|---|---|---|
| Solubility (mg/mL, H₂O) | 12.3 | 8.9 |
| GABA Ki (nM) | 450 | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
